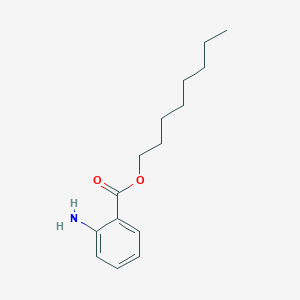

Octyl 2-aminobenzoate

Description

BenchChem offers high-quality Octyl 2-aminobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octyl 2-aminobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

55198-39-5 |

|---|---|

Molecular Formula |

C15H23NO2 |

Molecular Weight |

249.35 g/mol |

IUPAC Name |

octyl 2-aminobenzoate |

InChI |

InChI=1S/C15H23NO2/c1-2-3-4-5-6-9-12-18-15(17)13-10-7-8-11-14(13)16/h7-8,10-11H,2-6,9,12,16H2,1H3 |

InChI Key |

FFZFHRYMHDWKAX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=CC=C1N |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Solubility of Octyl 2-Aminobenzoate in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of octyl 2-aminobenzoate, a significant organic compound in various industrial applications, including pharmaceuticals and fragrances. As drug development professionals and researchers, a thorough understanding of a compound's solubility is paramount for formulation, bioavailability, and ultimate efficacy. This document offers a framework for assessing and understanding the solubility of octyl 2-aminobenzoate in a range of organic solvents, grounded in scientific principles and practical experimental protocols.

Introduction: The Critical Role of Solubility in the Application of Octyl 2-Aminobenzoate

Octyl 2-aminobenzoate, also known as octyl anthranilate, is an ester of anthranilic acid and octanol. Its molecular structure, featuring both a lipophilic octyl chain and a more polar aminobenzoate group, imparts a unique solubility profile that is critical to its function and application. In pharmaceutical sciences, solubility dictates the choice of solvents for synthesis, purification, and formulation of active pharmaceutical ingredients (APIs). For instance, poor solubility can lead to challenges in achieving therapeutic concentrations and may necessitate complex formulation strategies. In the fragrance industry, the solubility in various carriers determines the stability and release profile of the scent. Therefore, a comprehensive understanding of its solubility in different organic solvents is not merely an academic exercise but a fundamental prerequisite for successful product development.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by its physicochemical properties and those of the solvent. The principle of "like dissolves like" is a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another.

Molecular Structure and Polarity: Octyl 2-aminobenzoate possesses a moderately polar head (the aminobenzoate group) and a long, nonpolar alkyl tail (the octyl group). The amino group (-NH2) can act as a hydrogen bond donor, while the carbonyl group (C=O) of the ester and the nitrogen atom can act as hydrogen bond acceptors. The presence of the benzene ring also contributes to its aromatic character. The long octyl chain, however, dominates a significant portion of the molecule, lending it considerable nonpolar character.

Anticipated Solubility Profile of Octyl 2-Aminobenzoate

While experimental determination is essential for precise solubility values, a qualitative and semi-quantitative estimation can be derived from the behavior of analogous compounds such as ethyl 2-aminobenzoate and methyl anthranilate.[1][2][3][4]

Table 1: Anticipated Solubility of Octyl 2-Aminobenzoate in Various Organic Solvents

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Nonpolar | Hexane, Toluene | High | The long octyl chain will have strong van der Waals interactions with nonpolar solvents. |

| Moderately Polar Aprotic | Ethyl Acetate, Acetone, Dichloromethane | High to Moderate | The ester group and aromatic ring can interact favorably with these solvents. |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) | Moderate to Low | The high polarity of these solvents may not be as compatible with the large nonpolar tail. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to Low | The ability to form hydrogen bonds with the aminobenzoate group is countered by the large nonpolar chain. |

| Highly Polar | Water | Very Low | The hydrophobic nature of the octyl group will dominate, leading to poor miscibility. |

This table is predictive and should be confirmed by experimental data.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain reliable and reproducible solubility data, a systematic experimental approach is crucial. The following protocol is designed to be a self-validating system, ensuring accuracy and consistency.

Materials and Equipment

-

Octyl 2-aminobenzoate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Calibrated volumetric flasks and pipettes

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of octyl 2-aminobenzoate into a series of vials. The "excess" is critical to ensure that a saturated solution is achieved.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial using a calibrated pipette.

-

Dilute the aliquot with a known volume of a suitable solvent (often the same solvent used for the mobile phase in HPLC) to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of octyl 2-aminobenzoate.

-

A calibration curve must be prepared using standard solutions of known concentrations to ensure the accuracy of the quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

-

Visualization of the Experimental Workflow

Caption: Key molecular interactions influencing the solubility of octyl 2-aminobenzoate.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of octyl 2-aminobenzoate in organic solvents. While specific quantitative data is best obtained through rigorous experimentation, the principles and protocols outlined here offer a solid foundation for researchers and drug development professionals. A systematic approach to solubility testing, coupled with an understanding of the underlying molecular interactions, is essential for the successful application and formulation of this important compound.

References

- Vertex AI Search.

- CymitQuimica.

- LibreTexts. Solubility of Organic Compounds.

- Truman State University. Experiment: Solubility of Organic & Inorganic Compounds.

- National Institutes of Health. Calculation of Aqueous Solubility of Organic Compounds.

- Scribd.

- Scent.vn. Methyl Anthranilate (CAS 134-20-3): Odor profile, Properties, & IFRA compliance.

- ResearchGate. How to determine the solubility of a substance in an organic solvent?

- Course Hero.

- Mallak Specialties Pvt Ltd.

- Wikipedia. Anthranilic acid.

- National Institutes of Health.

- National Institutes of Health.

- The Good Scents Company.

- Google Patents.

- Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- University of Hertfordshire.

- National Institutes of Health.

Sources

Mechanism of Action of Alkyl 2-Aminobenzoates: A Technical Guide

Executive Summary

Alkyl 2-aminobenzoates (anthranilates) represent a unique chemical class where photophysics, sensory pharmacology, and microbial metabolic disruption converge. While often simplified as flavor compounds (e.g., Methyl Anthranilate in grape flavoring), their utility extends into high-precision bio-probes and nociceptive modulation. This guide deconstructs the mechanism of action (MOA) across three distinct domains: Excited-State Intramolecular Proton Transfer (ESIPT) in fluorescence applications, TRPA1 channel agonism in sensory biology, and Quorum Quenching in antimicrobial resistance.

Part 1: Chemical Basis & Structural Dynamics

The ESIPT Mechanism

The defining feature of N-substituted or alkyl 2-aminobenzoates is the ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT). This is the "engine" behind their use as MANT (N-methylanthraniloyl) fluorescent probes.

-

Ground State: The molecule exists in an enol-like form stabilized by an intramolecular hydrogen bond between the amine hydrogen and the carbonyl oxygen.

-

Excitation: Upon UV absorption, the acidity of the amine and the basicity of the carbonyl increase significantly.

-

Proton Transfer: A proton transfers rapidly from the nitrogen to the oxygen, forming a keto-tautomer in the excited state.

-

Emission: The molecule relaxes to the ground state via fluorescence. Because the ground state of the keto-form is unstable, it instantly reverts to the original form.

Why this matters: This cycle creates a massive Stokes Shift (separation between absorption and emission peaks). In aqueous solution, water molecules disrupt the hydrogen bond, quenching fluorescence. In hydrophobic protein binding pockets, the hydrogen bond is protected, triggering a dramatic increase in quantum yield. This is the causality behind MANT-nucleotide assays.

Figure 1: The ESIPT photocycle responsible for the environmental sensitivity of anthranilate probes.

Part 2: Pharmacological Mechanism (TRPA1 Agonism)

Methyl anthranilate (MA) acts as a potent nociceptive agent in avian species and a mild irritant in mammals via the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.

Mechanism of Activation

Unlike allyl isothiocyanate (AITC), which activates TRPA1 via covalent modification of cysteine residues (e.g., Cys621), alkyl 2-aminobenzoates function primarily as non-covalent reversible agonists .

-

Ligand Binding: MA binds to the transmembrane core of the TRPA1 channel.

-

Allosteric Gating: Binding induces a conformational change in the ankyrin repeat domain.

-

Ion Influx: The channel pore opens, allowing non-selective cation entry (

, -

Depolarization: The influx depolarizes sensory neurons (C-fibers), triggering the release of neuropeptides like Substance P and CGRP.

Species Specificity: The avian TRPA1 channel is significantly more sensitive to MA than the mammalian variant, forming the basis of its use as a non-lethal bird repellent.

Part 3: Antimicrobial Mechanism (Quorum Quenching)

In Pseudomonas aeruginosa, alkyl anthranilates function as Quorum Sensing Inhibitors (QSI) by hijacking the PQS (Pseudomonas Quinolone Signal) biosynthetic pathway.

The Metabolic Blockade

Anthranilic acid is the native precursor for PQS. Alkyl derivatives (like methyl anthranilate) act as structural analogs.

-

Target Enzymes: PqsA (Anthranilate-CoA ligase) and PqsD.

-

Action: MA competes with anthranilate for the active site of PqsA/D.

-

Outcome: Instead of forming PQS, the pathway is stalled or diverted. This reduces the production of virulence factors (pyocyanin, elastase) and inhibits biofilm maturation without killing the bacteria (reducing evolutionary pressure for resistance).

Figure 2: Competitive inhibition of the PQS virulence pathway by Methyl Anthranilate.

Part 4: Experimental Protocols

Protocol A: Synthesis of Methyl Anthranilate (Fischer Esterification)

Rationale: This acid-catalyzed esterification is the standard for generating the alkyl 2-aminobenzoate scaffold.

Reagents:

-

Anthranilic acid (13.7 g, 0.1 mol)

-

Methanol (Absolute, 100 mL)

-

Sulfuric acid (Concentrated, 5 mL)

Workflow:

-

Dissolution: Dissolve anthranilic acid in methanol in a 250 mL round-bottom flask.

-

Catalysis: Add sulfuric acid dropwise with stirring (Exothermic reaction: use an ice bath if necessary).

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Checkpoint: Monitor via TLC (3:1 Hexane:Ethyl Acetate) until the acid spot disappears. -

Workup: Cool to room temperature. Neutralize with 10%

solution until effervescence ceases. -

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with brine.

-

Purification: Dry over anhydrous

, filter, and concentrate in vacuo. Purify via vacuum distillation or column chromatography.

Protocol B: MANT-GTPase Binding Assay

Rationale: This assay utilizes the ESIPT-driven fluorescence increase of MANT-nucleotides upon binding to a hydrophobic protein pocket.

Materials:

-

Target GTPase (e.g., Ras, Rho)

-

Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM

.

Workflow:

-

Baseline Measurement: Add 500 nM MANT-GDP to the cuvette containing buffer. Measure fluorescence (

). -

Protein Titration: Titrate the GTPase (0.1

to 5 -

Observation: Observe the fluorescence intensity increase.

-

Mechanism Check: If fluorescence does not increase, the nucleotide may not be entering a hydrophobic pocket, or the protein is inactive.

-

-

Competition (Validation): Add excess unlabeled GDP (100

). Fluorescence should return to baseline as MANT-GDP is displaced into the aqueous solvent.

Data Summary: Comparative Activity

| Compound | Target | Mechanism Type | Key Outcome |

| Methyl Anthranilate | TRPA1 (Avian) | Agonist (Non-covalent) | Nociception / Repellency |

| Methyl Anthranilate | PqsA (Bacteria) | Competitive Inhibitor | Biofilm Inhibition |

| MANT-ATP/GTP | Nucleotide Binding Pockets | ESIPT Probe | Fluorescence Increase |

| Methyl Syringate | TRPA1 (Human/Mouse) | Agonist | Anti-inflammatory (via desensitization) |

References

-

Fujita, T., et al. (2021). Metabolomic insights into the inhibition mechanism of methyl N-methylanthranilate: A novel quorum sensing inhibitor and antibiofilm agent against Pseudomonas aeruginosa. PubMed.[3][4] Link

-

Kanie, T., & Jackson, P. K. (2018).[2] Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP. Bio-protocol. Link

-

Hille, B., et al. (2016).[5] Methyl syringate, a TRPA1 agonist represses hypoxia-induced cyclooxygenase-2 in lung cancer cells. Phytomedicine. Link

-

Göttle, M., et al. (2009).[6] Structural Basis for the High-Affinity Inhibition of Mammalian Membranous Adenylyl Cyclase by MANT-ITP. Journal of Pharmacology and Experimental Therapeutics. Link

-

Bautista, D. M., et al. (2006).[3][4] TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents.[3] Cell. Link

Sources

- 1. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transient Receptor Potential Ankyrin 1 (TRPA1) Channel and Neurogenic Inflammation in Pathogenesis of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl syringate, a TRPA1 agonist represses hypoxia-induced cyclooxygenase-2 in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of Long-Chain Alkyl Aminobenzoates

Abstract

Long-chain alkyl aminobenzoates are a critical class of compounds, widely utilized as UV filters in sunscreens and other personal care products, as well as in various industrial applications. Their efficacy and safety are intrinsically linked to their stability under various environmental stressors, with thermal stability being a paramount concern during manufacturing, storage, and application. This technical guide provides a comprehensive overview of the thermal stability of long-chain alkyl aminobenzoates, with a particular focus on derivatives of p-aminobenzoic acid (PABA), such as octyl p-dimethylaminobenzoate (Padimate O) and its structural isomer 2-ethylhexyl p-dimethylaminobenzoate. We delve into the fundamental principles of thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and their application in characterizing the thermal decomposition of these compounds. Furthermore, this guide explores the intrinsic and extrinsic factors influencing thermal stability, potential degradation pathways, and the analytical methodologies for identifying thermal decomposition products. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the thermal behavior of these important molecules.

Introduction: The Significance of Thermal Stability in Long-Chain Alkyl Aminobenzoates

Long-chain alkyl aminobenzoates, particularly esters of p-aminobenzoic acid, are organic molecules renowned for their ability to absorb ultraviolet (UV) radiation, specifically in the UVB range. This property has led to their extensive use as active ingredients in sunscreen formulations to protect the skin from the harmful effects of sun exposure. A notable example is 2-ethylhexyl 4-(dimethylamino)benzoate, also known as Padimate O.[1] Beyond their application in cosmetics, these esters find utility as intermediates in the synthesis of pharmaceuticals and as components in polymer formulations.

The thermal stability of these compounds is a critical parameter that dictates their suitability and safety in various applications.[2] During the formulation of cosmetic products, for instance, ingredients are often subjected to elevated temperatures, which can induce chemical degradation if the compound is not sufficiently stable.[2] In the context of drug development, understanding the thermal behavior of a molecule is essential for determining its shelf-life and ensuring its therapeutic efficacy is not compromised by degradation.

This guide will provide a detailed exploration of the thermal stability of long-chain alkyl aminobenzoates, focusing on the following key areas:

-

Fundamental Principles of Thermal Analysis: An overview of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) as primary tools for assessing thermal stability.

-

Factors Influencing Thermal Stability: A discussion of how molecular structure, such as alkyl chain length and substitution patterns, and the surrounding chemical environment can impact thermal degradation.

-

Thermal Decomposition Pathways: An examination of the potential chemical reactions that occur when these compounds are subjected to thermal stress.

-

Analytical Techniques for Degradation Product Identification: An introduction to methods like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for the characterization of thermal decomposition products.

Methodologies for Assessing Thermal Stability

The cornerstone of evaluating the thermal stability of any chemical compound lies in the application of specialized analytical techniques that monitor changes in its physical and chemical properties as a function of temperature. For long-chain alkyl aminobenzoates, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most pertinent and widely employed methods.[3]

Thermogravimetric Analysis (TGA)

TGA is a powerful technique that measures the change in mass of a sample as it is heated over time in a controlled atmosphere.[4] This allows for the determination of the temperatures at which a material decomposes and the extent of mass loss at each stage of decomposition.

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the long-chain alkyl aminobenzoate sample into a clean, tared TGA pan (typically platinum or alumina).

-

Atmosphere Selection: Purge the TGA furnace with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation. For studying thermo-oxidative stability, a controlled flow of air or oxygen would be used.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature, typically near ambient (e.g., 30 °C).

-

Heat the sample at a constant rate, commonly 10 °C/min, to a final temperature that is sufficiently high to ensure complete decomposition (e.g., 600-800 °C).

-

-

Data Analysis: The resulting TGA thermogram plots percentage mass loss on the y-axis against temperature on the x-axis. Key parameters to be determined include:

-

Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum, determined from the derivative of the TGA curve (DTG curve).

-

Percentage Mass Loss: The amount of mass lost at each decomposition step.

-

Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[5] It is used to identify and quantify thermal transitions such as melting, crystallization, glass transitions, and decomposition.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan (commonly aluminum) and hermetically seal it.

-

Atmosphere: Maintain an inert atmosphere, such as nitrogen, within the DSC cell to prevent oxidation.

-

Temperature Program:

-

Equilibrate the sample at a low temperature, below any expected transitions (e.g., -50 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its expected melting and decomposition points.

-

Optionally, a cooling and second heating cycle can be performed to investigate reversible transitions and the thermal history of the sample.

-

-

Data Analysis: The DSC thermogram plots heat flow on the y-axis against temperature on the x-axis. Key features to analyze include:

-

Melting Point (Tm): An endothermic peak corresponding to the solid-to-liquid phase transition. The peak temperature and the enthalpy of fusion (ΔHfus) are determined.

-

Decomposition: A broad endothermic or exothermic event, often occurring at higher temperatures than melting, which may overlap with other transitions. The onset temperature and enthalpy of decomposition (ΔHdecomp) can be estimated.

-

Phase Transitions: Sharp endothermic or exothermic peaks that may indicate solid-solid phase transitions.

-

Factors Influencing the Thermal Stability of Long-Chain Alkyl Aminobenzoates

The thermal stability of a long-chain alkyl aminobenzoate is not an intrinsic constant but is influenced by a variety of factors, both internal (molecular structure) and external (environmental conditions).

Molecular Structure

-

Alkyl Chain Length: The length of the alkyl ester chain can have a significant impact on the thermal properties of the molecule. Generally, an increase in alkyl chain length leads to a higher boiling point and, in some cases, can influence the decomposition temperature.[6] However, the relationship is not always linear and can be affected by other structural features. For some classes of organic compounds, an increase in alkyl chain length has been shown to result in a decrease in short-term thermal stability.[6]

-

Branching of the Alkyl Chain: Branching in the alkyl chain, such as in the 2-ethylhexyl group of Padimate O, can affect the packing of molecules in the solid state and influence melting points and thermal stability.

-

Substitution on the Aromatic Ring: The nature and position of substituents on the aminobenzoate ring can alter the electronic properties of the molecule and, consequently, its thermal stability. Electron-donating groups, such as the dimethylamino group, can influence the reactivity of the aromatic ring and the ester linkage.

-

Position of the Amino Group: The position of the amino group (ortho, meta, or para) relative to the ester group affects the molecule's polarity, hydrogen bonding potential, and overall stability. The para-substituted isomers are most common in UV filter applications.

Environmental Factors

-

Atmosphere: The presence of oxygen can significantly lower the decomposition temperature of organic compounds compared to an inert atmosphere. Thermo-oxidative decomposition often proceeds through different, more complex mechanisms involving radical chain reactions.[4]

-

Presence of Impurities: Impurities, such as residual catalysts from synthesis or other degradation products, can act as catalysts for thermal decomposition, lowering the overall stability of the material.

-

Formulation Matrix: In a formulated product like a sunscreen, interactions with other ingredients (e.g., emollients, stabilizers, other UV filters) can either enhance or diminish the thermal stability of the alkyl aminobenzoate.

Thermal Decomposition Pathways and Products

The thermal decomposition of long-chain alkyl aminobenzoates is a complex process that can proceed through various reaction pathways, leading to a mixture of degradation products. The exact mechanism is dependent on the specific molecular structure and the conditions of thermal stress.

Based on the thermal degradation of related ester compounds, several potential decomposition pathways can be postulated for long-chain alkyl aminobenzoates:

-

Ester Pyrolysis (β-Elimination): For esters with at least one hydrogen atom on the β-carbon of the alkyl chain, a common thermal decomposition pathway is a concerted, non-radical elimination reaction to form an alkene and a carboxylic acid. In the case of 2-ethylhexyl p-dimethylaminobenzoate, this could lead to the formation of 2-ethyl-1-hexene and p-dimethylaminobenzoic acid.

-

Homolytic Cleavage: At higher temperatures, homolytic cleavage of the C-O or O-C=O bonds in the ester group can occur, generating radical intermediates. These radicals can then participate in a cascade of further reactions, including hydrogen abstraction, disproportionation, and recombination, leading to a complex mixture of smaller molecules.

-

Decarboxylation: The aminobenzoic acid moiety itself can undergo decarboxylation at elevated temperatures, leading to the formation of N,N-dimethylaniline and carbon dioxide.

-

Demethylation: The dimethylamino group may also be susceptible to thermal degradation, potentially leading to the loss of methyl groups. Studies on the degradation of 2-ethylhexyl 4-(dimethylamino)benzoate in the presence of reactive oxygen species have shown that demethylation can occur.[7]

The identification of these decomposition products is crucial for understanding the degradation mechanism and for assessing the safety of the compound, as some degradation products may be toxic or allergenic.

Analytical Techniques for Product Identification: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique for identifying the thermal decomposition products of non-volatile materials like long-chain alkyl aminobenzoates.[8] In this method, the sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), causing it to break down into smaller, volatile fragments. These fragments are then separated by gas chromatography and identified by mass spectrometry.[9]

Data Summary and Interpretation

While specific TGA and DSC data for long-chain alkyl aminobenzoates are not extensively available in the public domain, we can infer their likely thermal behavior based on related compounds and general chemical principles.

Table 1: Estimated Thermal Properties of a Representative Long-Chain Alkyl Aminobenzoate (e.g., 2-Ethylhexyl p-dimethylaminobenzoate)

| Parameter | Technique | Expected Value/Observation | Rationale/Reference |

| Melting Point (Tm) | DSC | < 25 °C | Padimate O is a liquid at room temperature.[1] |

| Boiling Point | - | ~362 °C | Reported boiling point for Padimate O.[1] |

| Onset of Thermal Degradation (Tonset) | TGA (in N2) | ~250 - 300 °C | Based on the thermal degradation onset of poly(2-ethylhexyl methacrylate) being around 255°C.[10] The ester linkage is often the point of initial thermal cleavage. |

| Major Decomposition Region | TGA (in N2) | 300 - 450 °C | This is a typical temperature range for the primary decomposition of many organic esters. |

| Decomposition Products | Py-GC-MS | Alkenes (e.g., 2-ethyl-1-hexene), p-dimethylaminobenzoic acid, N,N-dimethylaniline, CO2 | Inferred from common ester pyrolysis mechanisms and the structure of the parent molecule. |

Interpretation of Expected Thermal Behavior:

Long-chain alkyl aminobenzoates are expected to be relatively thermally stable, with decomposition commencing at temperatures well above those typically encountered during the formulation of cosmetic and pharmaceutical products. The high boiling point of compounds like Padimate O suggests strong intermolecular forces and low volatility.

The primary thermal degradation in an inert atmosphere is likely initiated by the cleavage of the ester bond. The exact temperature of onset and the subsequent decomposition profile will be influenced by the specific alkyl chain structure and any substituents on the aromatic ring. In an oxidative environment, the decomposition is expected to occur at lower temperatures and proceed through more complex radical-mediated pathways.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and evaluating the thermal stability of long-chain alkyl aminobenzoates. The application of thermal analysis techniques such as TGA and DSC is indispensable for characterizing the decomposition behavior of these important compounds. While a general understanding of their thermal stability can be inferred from related structures, there is a clear need for more detailed, publicly available experimental data on specific long-chain alkyl aminobenzoates used in commercial applications.

Future research should focus on:

-

Systematic TGA and DSC studies of a series of long-chain alkyl aminobenzoates with varying alkyl chain lengths and substitution patterns to establish clear structure-stability relationships.

-

Detailed kinetic analysis of the thermal decomposition to determine activation energies and reaction orders, which are crucial for predicting long-term stability and shelf-life.

-

Comprehensive identification of thermal decomposition products using techniques like Py-GC-MS to fully elucidate the degradation mechanisms and to assess any potential toxicological concerns arising from the degradants.

A more profound understanding of the thermal stability of these molecules will enable the development of more robust and safer products for consumers and will provide a solid scientific basis for regulatory assessment.

References

- Polymer Chemistry Innovations. (n.d.). Poly(2-ethylhexyl methacrylate) Thermal Characterization Report.

-

Blake, D. M. (2015). Effect of Alkyl Chain Unsaturation on Methyl Ester Thermo-Oxidative Decomposition and Residue Formation. ResearchGate. Retrieved from [Link]

- Ghebremedhin, M. (2013). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Analytical & Bioanalytical Techniques, 4(6).

-

Kleine-Benne, E. (2020). Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. Archimer. Retrieved from [Link]

-

Gomez-Gomez, A., et al. (2014). Identification of the Biotransformation Products of 2-Ethylhexyl 4-(N,N-Dimethylamino)benzoate. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Padimate-O. PubChem. Retrieved from [Link]

- Fiume, M. M., et al. (2015). Safety Assessment of Alkyl Esters as Used in Cosmetics. International Journal of Toxicology, 34(2_suppl), 5S-69S.

- Gackowska, A., et al. (2017). Studies on the formation of formaldehyde during 2-ethylhexyl 4-(dimethylamino)benzoate demethylation in the presence of reactive oxygen and chlorine species. Environmental Science and Pollution Research, 24(9), 8486-8496.

-

Ferreira, A. G. M., et al. (2018). Effect of alkyl chain length on the thermal properties and toxicity of n-alkyl-ammonium nitrate ionic liquids (n = 2, 3, 4, 5, 6, 8) for energy applications. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Padimate O. Retrieved from [Link]

- Sharma, R. (2020). Differential Scanning Calorimetry: A Review. International Journal of Applied Biology and Pharmaceutical Technology, 1(2).

-

TA Instruments. (n.d.). Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimetry DSC 214 Polyma. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Padimate O – Knowledge and References. Retrieved from [Link]

-

Chromatography Online. (2022). Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols. Retrieved from [Link]

-

Fraunhofer-Publica. (2019). Differential Scanning Calorimetry for Simulation and Optimization of the Lamination Process. Retrieved from [Link]

- March, J. G., et al. (2009). Determination of 2-ethylhexyl 4-(dimethylamino) benzoate using membrane-assisted liquid-liquid extraction and gas chromatography-mass spectrometric detection. Analytical and Bioanalytical Chemistry, 394(3), 885-892.

-

Fiume, M. M., et al. (2015). Safety Assessment of Alkyl Esters as Used in Cosmetics. PubMed. Retrieved from [Link]

-

Popescu, M. C., et al. (2022). Thermal Stability and Decomposition Mechanisms of PVA/PEGDA–PEGMA IPN-Hydrogels: A Multimethod Kinetic Approach. MDPI. Retrieved from [Link]

-

Fiume, M. M., et al. (2015). Safety Assessment of Alkyl Esters as Used in Cosmetics. ResearchGate. Retrieved from [Link]

-

López-López, M., et al. (2020). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. Retrieved from [Link]

-

de la Cruz, N., et al. (2015). Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. Semantic Scholar. Retrieved from [Link]

-

de Faria, D. L. A., et al. (2015). Py-GC-MS applied to the identification of synthetic resins in Brazilian painting. INIS-IAEA. Retrieved from [Link]

-

Davis, B., et al. (2023). An Approach to Flavor Chemical Thermal Degradation Analysis. PMC. Retrieved from [Link]

Sources

- 1. Padimate O - Wikipedia [en.wikipedia.org]

- 2. cir-safety.org [cir-safety.org]

- 3. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iomcworld.org [iomcworld.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. archimer.ifremer.fr [archimer.ifremer.fr]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. polychemistry.com [polychemistry.com]

A Senior Application Scientist's Guide to the Purification of Octyl 2-Aminobenzoate by Column Chromatography

This in-depth technical guide provides a comprehensive framework for the purification of octyl 2-aminobenzoate using column chromatography. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying principles and rationale behind each procedural choice. By integrating established scientific principles with practical, field-tested insights, this guide aims to equip the reader with the necessary expertise to successfully purify octyl 2-aminobenzoate and adapt these methodologies to similar compounds.

Foundational Principles: Understanding the "Why" Before the "How"

Octyl 2-aminobenzoate, an ester of anthranilic acid, possesses a unique combination of a lipophilic octyl chain and a polar aromatic amine functionality. This amphipathic nature, coupled with its potential use as an intermediate in pharmaceutical and cosmetic applications, necessitates a robust purification strategy to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is the technique of choice for this purpose, offering a powerful method for separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[1][2][3] The success of this technique hinges on a thorough understanding of the physicochemical properties of the target molecule and the principles of chromatographic separation.

The core principle of column chromatography lies in the continuous equilibration of solutes between the stationary phase (a solid adsorbent, typically silica gel) and the mobile phase (a solvent or solvent mixture).[1][3] Compounds with a higher affinity for the stationary phase will move through the column more slowly, while those with a greater affinity for the mobile phase will elute more quickly.[4] By carefully selecting the stationary and mobile phases, a high degree of separation can be achieved.

Pre-Chromatography Strategy: The Pivotal Role of Thin-Layer Chromatography (TLC)

Before committing a crude sample to a large-scale column, it is imperative to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC).[5] TLC is a rapid and cost-effective analytical technique that provides a reliable preview of the separation that can be expected on a column.[5]

Experimental Protocol: TLC Analysis

-

Plate Preparation: Use commercially available silica gel 60 F254 TLC plates.

-

Sample Application: Dissolve a small amount of the crude octyl 2-aminobenzoate in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto the TLC plate baseline using a capillary tube.

-

Solvent System Development: Prepare a series of developing chambers with different ratios of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or diethyl ether).[6]

-

Plate Development: Place the spotted TLC plate in a developing chamber and allow the mobile phase to ascend the plate until it is approximately 1 cm from the top.

-

Visualization: Visualize the separated spots under a UV lamp (254 nm). Octyl 2-aminobenzoate, containing a chromophore, should be readily visible.

-

Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

The ideal solvent system for column chromatography will provide an Rf value of approximately 0.2-0.4 for the desired compound (octyl 2-aminobenzoate) and good separation from all impurities.

The Core Directive: Column Chromatography Protocol

Once an optimal solvent system has been identified via TLC, the purification can be scaled up to column chromatography.

Selection of the Stationary Phase

For the purification of moderately polar organic compounds like octyl 2-aminobenzoate, silica gel (SiO₂) is the most common and effective stationary phase.[2][3] Its polar surface interacts with polar functional groups of the analyte, leading to differential retention. For standard purifications, silica gel with a particle size of 40-63 µm (230-400 mesh) is recommended.

Column Packing: The Foundation of a Good Separation

Proper column packing is critical to achieving high resolution. The "wet slurry" method is generally preferred as it minimizes the chances of air bubbles and channels forming within the stationary phase.

Experimental Protocol: Wet Slurry Column Packing

-

Preparation: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

-

Slurry Formation: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase solvent system (determined by TLC) to form a homogenous slurry.

-

Packing: Pour the slurry into the column in a single, continuous motion.[7]

-

Settling: Allow the silica gel to settle under gravity, continuously tapping the side of the column to ensure even packing.

-

Equilibration: Once the silica gel has settled, add a layer of sand to the top to prevent disturbance of the bed during sample and solvent addition. Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.[7]

Sample Loading

The crude sample should be loaded onto the column in a concentrated band to ensure sharp elution profiles.

Experimental Protocol: Sample Loading

-

Dissolution: Dissolve the crude octyl 2-aminobenzoate in a minimal amount of the mobile phase or a slightly more polar solvent.

-

Adsorption (Optional but Recommended): To the dissolved sample, add a small amount of silica gel and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

-

Loading: Carefully add the adsorbed sample or the concentrated solution to the top of the column.

Elution and Fraction Collection

The elution process involves passing the mobile phase through the column to move the components down the stationary phase.[4]

Elution Strategy:

-

Isocratic Elution: Using a single, constant mobile phase composition. This is suitable for simple separations where the impurities have significantly different polarities from the target compound.

-

Gradient Elution: Gradually increasing the polarity of the mobile phase over time. This is highly effective for complex mixtures, as it allows for the elution of less polar compounds first, followed by the more polar ones. For octyl 2-aminobenzoate, a gradient of hexane:ethyl acetate is a common choice.

Fraction Collection:

Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions should be appropriate for the scale of the purification.

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica Gel (40-63 µm) | Effective for moderately polar compounds.[2][3] |

| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for tunable polarity to separate a range of impurities. |

| Column Packing | Wet Slurry Method | Minimizes channeling and ensures a homogenous packed bed. |

| Sample Loading | Dry Loading on Silica Gel | Promotes a narrow sample band and improves resolution. |

| Elution | Step or Linear Gradient | Efficiently elutes compounds with varying polarities. |

Post-Chromatography Analysis: Purity Verification

After fraction collection, it is essential to determine which fractions contain the purified octyl 2-aminobenzoate.

TLC Analysis of Fractions

Spot a small aliquot from each collected fraction (or every few fractions) onto a TLC plate and develop it using the optimized solvent system.[5] Fractions containing a single spot with the same Rf value as the pure octyl 2-aminobenzoate should be combined.

UV-Vis Spectroscopy

Octyl 2-aminobenzoate contains an aromatic ring and an amino group, which act as a chromophore, absorbing UV light.[8][9] The conjugated system of the benzene ring results in UV absorption, and this property can be used to confirm the presence of the compound in the collected fractions.[10] Fractions containing the purified product can be analyzed by UV-Vis spectroscopy to confirm the presence of the characteristic absorption maxima.

Troubleshooting Common Issues

| Problem | Potential Cause | Solution |

| Poor Separation | Inappropriate mobile phase polarity. | Re-optimize the solvent system using TLC.[11] |

| Column overloading. | Use a larger column or reduce the amount of sample loaded. | |

| Cracked Column Bed | Column ran dry. | Ensure the solvent level never drops below the top of the stationary phase. |

| Tailing of Spots/Peaks | Sample is too acidic or basic. | Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase. |

| Sample is not sufficiently soluble in the mobile phase. | Load the sample in a stronger, more polar solvent and then begin elution with the less polar mobile phase. | |

| Compound Stuck on Column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |

Conclusion

The successful purification of octyl 2-aminobenzoate by column chromatography is a systematic process that relies on a solid understanding of chromatographic principles and careful execution of experimental protocols. By leveraging TLC for methods development and meticulously performing each step of the column chromatography process, researchers can achieve high purity of the target compound, which is essential for its intended downstream applications. This guide provides a robust framework for this process, empowering scientists to approach this and similar purification challenges with confidence and expertise.

References

- Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size. (n.d.). National Center for Biotechnology Information.

- HPLC Separation of Isomers of Aminobenzoic Acid. (n.d.). SIELC Technologies.

- Analysis of octyl methoxycinnamate in sunscreen products by a validated UV-spectrophotometric method. (n.d.). ResearchGate.

- Chromatograms of p -aminobenzoic acid and methoxsalen on various... (n.d.). ResearchGate.

- Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations. (n.d.). ResearchGate.

- Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex.

- Application Note and Protocol: Purification of 1-Benzyl-2-naphthol by Column Chromatography. (n.d.). Benchchem.

- Normal-Phase TLC Analysis of UV Filters Avobenzone and Octocrylene in Sunscreen Preparations. (n.d.). ResearchGate.

- Octyl Sepharose CL-4B. (n.d.). Scientific Laboratory Supplies.

- Column Chromatography. (n.d.). Magritek.

- Column Chromatography: Principles, Procedure, and Applications. (n.d.). Phenomenex.

- Mastering Column Chromatography: Techniques and Tips. (n.d.). Chrom Tech, Inc.

- The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu.

- Column chromatography. (n.d.). Wikipedia.

Sources

- 1. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]

- 2. chromtech.com [chromtech.com]

- 3. Column chromatography - Wikipedia [en.wikipedia.org]

- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 5. magritek.com [magritek.com]

- 6. researchgate.net [researchgate.net]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]

- 9. researchgate.net [researchgate.net]

- 10. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

discovery and history of 2-aminobenzoate esters

The history of 2-aminobenzoate esters is a microcosm of the evolution of organic chemistry. From a naturally occurring fragrance molecule identified over a century ago to a cornerstone of synthetic and medicinal chemistry, its journey highlights the power of chemical synthesis to both mimic nature and create novel functions. The ongoing development of greener, more efficient synthetic routes, such as microbial fermentation and continuous flow processes, ensures that the story of the anthranilate scaffold will continue. For drug development professionals, 2-aminobenzoate esters remain a low-cost, versatile, and indispensable starting material for the creation of next-generation therapeutics. [18]

References

-

The Good Scents Company. (n.d.). methyl anthranilate, 134-20-3. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl anthranilate. PubChem. Retrieved from [Link]

-

AERU, University of Hertfordshire. (n.d.). Methyl anthranilate. Retrieved from [Link]

-

Wang, B., Wang, C., Du, L., Zhao, Q., & Yin, J. (2020). Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. Chemical Engineering Transactions, 81, 139-144. Retrieved from [Link]

-

Quora. (2013). History of Science: How was methyl anthranilate discovered? Retrieved from [Link]

-

Berenstein, N. (2015). From Neroli to NuGrape: Methyl Anthranilate. Retrieved from [Link]

-

Wikipedia. (n.d.). Anthranilic acid. Retrieved from [Link]

-

ChemBK. (n.d.). Methyl anthranilate - Uses and synthesis methods. Retrieved from [Link]

-

Patsnap. (n.d.). A kind of method for continuously preparing methyl anthranilate. Eureka. Retrieved from [Link]

- Google Patents. (n.d.). CN101948400A - Preparation method of methyl anthranilate.

-

Walsh Medical Media. (2013). Synthesis of Anthranilic Acid and Phthalic Anhydride Ligand and their Metal Complexes. Retrieved from [Link]

-

Patsnap. (n.d.). The production process of one-step production of methyl anthranilate. Eureka. Retrieved from [Link]

-

ResearchGate. (n.d.). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl anthranilate. Retrieved from [Link]

-

Oxford Academic. (2025). Comparative glycomic analysis of Mimiviridae and Marseilleviridae uncovers host-related and lineage-specific glycosylation. Retrieved from [Link]

-

Fife, T. H., & Natarajan, R. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. The Journal of Organic Chemistry, 67(8), 2795–2800. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

-

Zhang, Y., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. Acta Pharmaceutica Sinica B, 11(8), 2257–2284. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

AIDIC. (2020). Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. Retrieved from [Link]

-

ACS Omega. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). The Chemistry of Anthranilic Acid. Retrieved from [Link]

-

MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Retrieved from [Link]

- Google Patents. (n.d.). US7547798B2 - Process for preparing aminobenzoate esters.

- Google Patents. (n.d.). US2653971A - Manufacture of anthranilic acid.

-

MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). Synthesis of anthranilic acid. Retrieved from [Link]

-

Lee, J. W., et al. (2019). Microbial production of methyl anthranilate, a grape flavor compound. Applied and Environmental Microbiology, 85(11), e00320-19. Retrieved from [Link]

Sources

- 1. Anthranilic acid - Wikipedia [en.wikipedia.org]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. US2653971A - Manufacture of anthranilic acid - Google Patents [patents.google.com]

- 4. quora.com [quora.com]

- 5. From Neroli to NuGrape: Methyl Anthranilate — Nadia Berenstein [nadiaberenstein.com]

- 6. methyl anthranilate, 134-20-3 [thegoodscentscompany.com]

- 7. Methyl anthranilate - Wikipedia [en.wikipedia.org]

- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 9. Methyl anthranilate [sitem.herts.ac.uk]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. mdpi.com [mdpi.com]

- 12. Fischer Esterification [organic-chemistry.org]

Methodological & Application

HPLC method development for octyl 2-aminobenzoate analysis

Application Note: HPLC Method Development for Octyl 2-Aminobenzoate

Executive Summary

Octyl 2-aminobenzoate (CAS: 87-20-7), also known as octyl anthranilate, is a lipophilic ester used primarily in fragrance formulations and as an intermediate in organic synthesis.[1] Its analysis presents specific chromatographic challenges:

-

High Lipophilicity: The C8-alkyl chain results in strong retention on standard reverse-phase columns (LogP ~4.8).[1]

-

Peak Tailing: The primary amine group on the aromatic ring can interact with residual silanols on the stationary phase.[1]

-

Detection Selectivity: While UV-active, the matrix (often essential oils or creams) requires selective wavelength monitoring.[1]

This guide outlines a robust Reverse-Phase HPLC (RP-HPLC) method using a C18 stationary phase with a specific gradient profile designed to elute the analyte efficiently while maintaining peak symmetry.[1]

Physicochemical Profiling & Strategy

Before method development, we define the molecule's "Chromatographic Personality."[1]

| Property | Value (Approx) | Chromatographic Implication |

| LogP | ~4.8 | High Hydrophobicity. Requires high organic strength mobile phase (Acetonitrile preferred over Methanol for lower backpressure at high flow).[1] |

| pKa (Amine) | ~2.2 (Conjugate Acid) | Weak Base. The amine is conjugated with the ester, reducing basicity. However, at neutral pH, it is uncharged.[1] Acidic pH (2.5–3.[1]0) is recommended to suppress silanol ionization on the column, not necessarily to protonate the analyte. |

| UV Maxima | 248 nm, 335 nm | Dual Detection. 248 nm provides maximum sensitivity.[1] 335 nm (blue fluorescence region) provides high selectivity against non-anthranilate matrix interferences.[1] |

Method Development Logic Flow

The following decision tree illustrates the scientific rationale behind the selected protocol.

Figure 1: Decision matrix for Octyl 2-aminobenzoate method development. Note the critical path from solubility to gradient optimization.

Experimental Protocol

Instrumentation & Reagents

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD).

-

Reagents:

-

Reference Standard: Octyl 2-aminobenzoate (>98% purity).[1]

Chromatographic Conditions (The "Gold Standard")

| Parameter | Setting | Rationale |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm | End-capping is critical to prevent amine tailing.[1] 150mm length balances resolution with run time.[1] |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.[1]5) | Low pH suppresses silanol activity on the silica support, improving peak shape.[1] |

| Mobile Phase B | Acetonitrile (100%) | Stronger elution strength than methanol, necessary for the octyl chain.[1] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[1] |

| Column Temp | 35°C | Slightly elevated temperature lowers viscosity and improves mass transfer.[1] |

| Injection Vol | 10 µL | Standard volume; reduce to 5 µL if peak overloading occurs. |

| Detection | Signal A: 250 nm (bw 4)Signal B: 335 nm (bw 8) | 250 nm for quantitation; 335 nm for identity confirmation (anthranilate specific).[1] |

Gradient Profile

Due to the high lipophilicity (LogP ~4.8), an isocratic method would either be too long (if low organic) or have poor resolution of early eluting impurities (if high organic).[1] A steep gradient is required.[1]

| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (Org) | Event |

| 0.00 | 40 | 60 | Initial hold to settle baseline.[1] |

| 2.00 | 40 | 60 | Isocratic hold to separate polar impurities. |

| 12.00 | 5 | 95 | Linear ramp to elute Octyl 2-aminobenzoate. |

| 15.00 | 5 | 95 | Wash step to remove highly lipophilic matrix.[1] |

| 15.10 | 40 | 60 | Return to initial conditions.[1][2] |

| 20.00 | 40 | 60 | Re-equilibration (Critical for reproducibility). |

Standard & Sample Preparation

Caution: Octyl 2-aminobenzoate is insoluble in water.[1] Do not use 100% aqueous diluents.[1]

-

Stock Solution (1.0 mg/mL):

-

Weigh 50 mg of Octyl 2-aminobenzoate into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with Acetonitrile .[1]

-

-

Working Standard (50 µg/mL):

-

Transfer 2.5 mL of Stock Solution into a 50 mL volumetric flask.

-

Dilute to volume with Mobile Phase B (ACN) .

-

Note: Using ACN as the diluent prevents precipitation inside the injector.

-

-

Sample Preparation (Cream/Oil Matrix):

Method Validation Parameters (Self-Validating System)

To ensure the method is performing correctly, evaluate these system suitability parameters before every run.

| Parameter | Acceptance Criteria | Troubleshooting if Failed |

| Retention Time (RT) | ~8.5 - 9.5 min | If RT drifts >5%, check pump flow accuracy and column temperature. |

| Tailing Factor ( | < 1.5 | If |

| Theoretical Plates (N) | > 5000 | If N is low, check for dead volume in tubing or column aging.[1] |

| Resolution ( | > 2.0 (from nearest peak) | If resolution degrades, decrease the gradient slope (e.g., extend ramp to 15 min). |

Linearity & Range

-

Range: 5 µg/mL to 200 µg/mL.

-

Regression:

.[1]

Troubleshooting & Common Pitfalls

Issue 1: Peak Broadening / Double Peaks

-

Cause: Solvent mismatch.[1] Injecting a sample dissolved in 100% ACN into a mobile phase starting at low organic can cause the analyte to precipitate or travel faster than the solvent front initially.

-

Fix: Ensure the gradient starts at least at 50-60% Organic, or dilute the sample with 50:50 ACN:Water (if solubility permits).[1]

Issue 2: Rising Baseline at High Organic

-

Cause: UV absorption of the organic modifier or impurities in the ACN.

-

Fix: Use HPLC-gradient grade Acetonitrile.[1] Ensure the reference wavelength on the DAD is set correctly (e.g., 360 nm with 100 nm bandwidth) to compensate for refractive index changes.

Issue 3: Retention Time Shift

-

Cause: Temperature fluctuations affecting the partition coefficient of the lipophilic octyl chain.

-

Fix: Use a thermostatted column compartment (set to 35°C).[1]

Workflow Visualization

The following diagram details the instrument flow and data processing logic for this specific analysis.

Figure 2: Instrument workflow highlighting the critical filtration step and detection parameters.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 66751, Octyl benzoate (Structural Analog).[1] Retrieved from [Link][1]

-

Perrett, D. (1985). Liquid chromatography of anthranilate derivatives.[1] In High-Performance Liquid Chromatography of Proteins and Peptides. Academic Press.[1] (Foundational text on aromatic amine chromatography).

-

International Fragrance Association (IFRA). Standards for Anthranilate Esters.[1] Retrieved from [Link][1]

Sources

Advanced Formulation & Characterization of Octyl 2-Aminobenzoate in Topical Systems

Abstract

This application note provides a comprehensive technical guide for the formulation, stabilization, and characterization of Octyl 2-aminobenzoate (Octyl Anthranilate) in topical oil-in-water (O/W) emulsions. While often overshadowed by its menthyl analog (Meradimate), the octyl derivative presents unique solubility and UV-absorption profiles (UVA range,

Introduction & Physicochemical Profile[1][2][3][4][5][6][7][8]

Octyl 2-aminobenzoate refers to the ester of anthranilic acid and octanol. In cosmetic nomenclature, "octyl" frequently implies the branched 2-ethylhexyl chain (CAS 35972-69-1), though the n-octyl isomer (CAS 55198-39-5) exists. For the purpose of this guide, we focus on the 2-ethylhexyl derivative due to its superior solubility in cosmetic esters and prevalence in "octyl" class UV filters.

Chemical Identity[2]

-

IUPAC Name: 2-Ethylhexyl 2-aminobenzoate[1]

-

Molecular Formula:

-

Molecular Weight: ~249.35 g/mol

-

Function: UVA Absorber (320–400 nm), Photostabilizer.

-

LogP: ~4.3 (Highly Lipophilic)

Mechanism of Action

Octyl 2-aminobenzoate functions via intramolecular hydrogen bonding between the amine and carbonyl groups. Upon UV photon absorption, the molecule undergoes an Excited State Intramolecular Proton Transfer (ESIPT), dissipating energy as heat and returning to the ground state. However, this cycle is susceptible to disruption by polar protic solvents or competing hydrogen bond acceptors.

Pre-Formulation: Compatibility & Stability[10]

The "Schiff Base" Hazard

The primary instability mechanism for anthranilates is the reaction of the primary amine (

Rule 1: Never formulate Octyl 2-aminobenzoate with unmasked aldehydes.

Solubility Profiling

Due to its high LogP, Octyl 2-aminobenzoate is immiscible in water. It requires a specific oil-phase polarity for optimal stability.

| Solvent Type | Recommended Solvent | Solubility (w/w @ 25°C) | Notes |

| Primary Solvent | C12-15 Alkyl Benzoate | > 20% | Excellent solubilizer; boosts SPF. |

| Co-Solvent | Caprylic/Capric Triglyceride | > 15% | Good skin feel; moderate solubility. |

| Polar Solvent | Ethanol (96%) | Soluble | Use caution; may shift |

| Incompatible | Water, Glycerin | Insoluble | Requires emulsification. |

Formulation Strategy: O/W Emulsion

The following protocol describes the creation of a robust SPF-boosting O/W Emulsion containing 5.0% Octyl 2-aminobenzoate.

Formulation Logic (DOT Diagram)

Figure 1: Critical Process Flow for Octyl 2-aminobenzoate Emulsion. Note the strict exclusion of aldehydes in Phase C.

Protocol A: Preparation of 5% w/w Emulsion

Equipment:

-

Overhead stirrer with anchor paddle.

-

High-shear homogenizer (e.g., Ultra-Turrax).

-

Water bath heated to 75°C.

Ingredients:

| Phase | Ingredient | % w/w | Function |

| A | Deionized Water | q.s. to 100 | Vehicle |

| A | Disodium EDTA | 0.10 | Chelator (prevents metal-catalyzed oxidation) |

| A | Glycerin | 3.00 | Humectant |

| A | Xanthan Gum | 0.30 | Rheology Modifier |

| B | Octyl 2-aminobenzoate | 5.00 | Active UV Filter |

| B | C12-15 Alkyl Benzoate | 10.00 | Primary Solvent |

| B | Cetearyl Alcohol (and) Ceteareth-20 | 4.00 | Emulsifier |

| B | Tocopheryl Acetate | 0.50 | Antioxidant |

| C | Phenoxyethanol | 0.80 | Preservative (Aldehyde-free) |

| C | Citric Acid (10% soln) | q.s. | pH Adjuster |

Procedure:

-

Phase A: In the main vessel, disperse Xanthan Gum in Glycerin. Add Water and EDTA. Heat to 75°C with moderate stirring until uniform.

-

Phase B: In a side beaker, combine Octyl 2-aminobenzoate, C12-15 Alkyl Benzoate, and emulsifiers. Heat to 75°C. Ensure the UV filter is completely dissolved (solution should be clear yellow).

-

Emulsification: Slowly add Phase B to Phase A while homogenizing at 3000–5000 rpm for 5 minutes.

-

Cooling: Switch to paddle stirring (low shear) and cool to 40°C.

-

Phase C: Add Phenoxyethanol. Adjust pH to 6.0–6.5 using Citric Acid.

-

Note: Avoid pH < 5.0 to prevent potential hydrolysis of the ester.

-

-

Discharge: Cool to 25°C and package in opaque containers.

Analytical Protocol: HPLC Assay

To ensure the integrity of the active ingredient, a validated Reverse-Phase HPLC method is required.

Protocol B: HPLC Quantification

System: Agilent 1260 Infinity II or equivalent. Column: C18 (e.g., Zorbax Eclipse Plus, 150 mm x 4.6 mm, 5 µm).

Parameters:

-

Mobile Phase: Methanol : Water (acidified with 0.1% Phosphoric Acid) [85:15 v/v].

-

Reasoning: High methanol content is needed to elute the lipophilic octyl chain.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV-Vis at 338 nm (Peak absorption) and 310 nm (Secondary).

-

Column Temp: 30°C.

Sample Preparation:

-

Weigh 0.1 g of emulsion into a 50 mL volumetric flask.

-

Add 30 mL Tetrahydrofuran (THF) to break the emulsion. Sonicate for 15 mins.

-

Make up to volume with Mobile Phase.

-

Filter through 0.45 µm PTFE filter before injection.

Acceptance Criteria:

-

Retention time: ~6–8 minutes (dependent on column).

-

Tailing factor: < 1.5.

-

Recovery: 98.0% – 102.0%.

Performance Protocol: Photostability

Anthranilates can lose efficacy upon prolonged UV exposure. This protocol validates the "Photo-Robustness" of the formulation.

Protocol C: In Vitro Photostability (ISO 24443 Adaptation)

Materials:

-

PMMA Plates (Helioplate HD6, 6 µm roughness).

-

Solar Simulator (Atlas Suntest CPS+).

-

Glycerol (as blank).

Procedure:

-

Application: Apply 1.3 mg/cm² of the emulsion (Protocol A) to the PMMA plate. Spread uniformly using a gloved finger saturated with the product (to prevent absorption).

-

Drying: Allow to dry for 15 minutes in the dark at 25°C.

-

Initial Scan (

): Measure absorbance from 290–400 nm using a UV transmittance analyzer (e.g., Labsphere). -

Irradiation: Expose the plate to a simulated solar dose of 5 Minimal Erythema Doses (MEDs) (approx. 20–25 J/cm²).

-

Final Scan (

): Measure absorbance again.

Calculation:

Calculate the % Stability at

Safety Protocol: Skin Permeation

Octyl 2-aminobenzoate is lipophilic and may penetrate the stratum corneum. A Franz Diffusion Cell study is mandatory to assess systemic safety.

Protocol D: In Vitro Permeation (IVPT)

Setup:

-

Membrane: Synthetic lipid membrane (Strat-M®) or dermatomed porcine ear skin.

-

Receptor Fluid: Phosphate Buffered Saline (PBS) pH 7.4 + 5% Tween 80 (to ensure sink conditions for the lipophilic drug).

-

Temp: 32°C (Skin surface temperature).

Workflow:

-

Mount membrane in Franz cell. Fill receptor chamber with fluid; ensure no bubbles.

-

Apply 10 mg/cm² of formulation to the donor compartment.

-

Sample 200 µL from receptor port at 1, 2, 4, 8, 12, and 24 hours. Replace volume with fresh fluid.

-

Analyze samples via HPLC (Protocol B).[4]

Interpretation:

-

Flux (

): Plot cumulative amount permeated ( -

Safety Threshold: Permeation should be negligible (< 1% of applied dose) for a "stay-on" sunscreen product.

Mechanistic Visualization

Photostability & Degradation Logic

Figure 2: Photophysical cycle of Octyl 2-aminobenzoate. The red path indicates instability; the green path indicates stabilization via quenching.

References

-

Shaath, N. A. (2016). Sunscreen Regulations and the Global Regulatory Status. In Principles and Practice of Photoprotection. Springer. Link

-

Bonda, C. (2005). The photostability of organic sunscreen actives: A review. In Sunscreens: Regulations and Commercial Development. Taylor & Francis. Link

-

Food and Drug Administration (FDA). (2019). Sunscreen Drug Products for Over-the-Counter Human Use. Federal Register. Link

-

ISO 24443:2021. Determination of sunscreen UVA photoprotection in vitro. International Organization for Standardization. Link

-

OECD. (2004). Test No. 428: Skin Absorption: In Vitro Method. OECD Guidelines for the Testing of Chemicals. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of Octyl 2-Aminobenzoate Synthesis

Welcome to the technical support center for the synthesis of octyl 2-aminobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes. Here, we delve into the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing octyl 2-aminobenzoate?

A1: The most prevalent and direct method for synthesizing octyl 2-aminobenzoate is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of 2-aminobenzoic acid (anthranilic acid) with 1-octanol.[1][2]

Q2: Why is an acid catalyst necessary for this reaction?

A2: An acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is crucial for the Fischer esterification.[3] The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1] This significantly increases the reaction rate.

Q3: Is the Fischer esterification of 2-aminobenzoic acid reversible?

A3: Yes, the Fischer esterification is a reversible equilibrium reaction.[4] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one of the reactants (usually the less expensive one, in this case, 1-octanol) or by removing the water formed during the reaction.[3][4]

Q4: What are the typical yields for the synthesis of octyl 2-aminobenzoate?

A4: With proper optimization, yields for Fischer esterification reactions can be quite high, often in the range of 75-95%.[5] However, without optimization, yields can be significantly lower due to the reversible nature of the reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of octyl 2-aminobenzoate.

Problem 1: Consistently Low Yields

Low yields are the most common issue in Fischer esterification and can be attributed to several factors.

Root Cause Analysis and Solutions:

-

Equilibrium: The primary reason for low yields is the reversible nature of the reaction.

-

Solution 1: Adjust Molar Ratio of Reactants: Increase the molar ratio of 1-octanol to 2-aminobenzoic acid. A common strategy is to use a 3 to 5-fold excess of the alcohol.[2] This shifts the equilibrium towards the product side according to Le Châtelier's principle.

-

Solution 2: Water Removal: The removal of water as it is formed is a highly effective method to drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) that forms an azeotrope with water.[3][6]

-

-

Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction that may not reach equilibrium within the allotted time.

-

Solution: Ensure an appropriate catalyst loading. For sulfuric acid, a catalytic amount (e.g., 1-3 mol% relative to the carboxylic acid) is typically sufficient.[2]

-

-

Suboptimal Reaction Temperature and Time: The reaction may not have reached completion due to insufficient heating or a short reaction time.

-

Solution: The reaction is typically performed at the reflux temperature of the alcohol or the azeotropic solvent.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-aminobenzoic acid) is no longer visible. Reaction times can range from a few hours to overnight depending on the scale and conditions.[7]

-

Problem 2: Dark-Colored or Impure Product

The appearance of a dark-colored product is often indicative of side reactions.

Root Cause Analysis and Solutions:

-

Oxidation of the Amino Group: The amino group of 2-aminobenzoic acid and the resulting ester are susceptible to oxidation, which can produce colored impurities. This is more likely to occur at elevated temperatures over prolonged periods.

-

Solution 1: Use of an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

-

Solution 2: Purification with Activated Charcoal: If the product is colored, a small amount of activated charcoal can be added to the crude product dissolved in a suitable solvent. The mixture is then heated, and the charcoal is removed by filtration through celite. This is often effective at removing colored impurities.

-

Solution 3: Column Chromatography: Purification by column chromatography on silica gel is a highly effective method for removing both colored and colorless impurities.[8]

-

Problem 3: Difficulty in Product Isolation and Purification

Challenges in isolating and purifying octyl 2-aminobenzoate can arise from an improper workup procedure.

Root Cause Analysis and Solutions:

-

Residual Acid Catalyst: The acid catalyst must be completely neutralized and removed during the workup to prevent hydrolysis of the ester back to the starting materials during storage or subsequent steps.

-

Emulsion Formation during Extraction: The presence of both polar and nonpolar functionalities in the reactants and products can sometimes lead to the formation of emulsions during the aqueous workup, making phase separation difficult.

-

Solution: Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions. If an emulsion persists, allowing the mixture to stand for a longer period or gentle swirling of the separatory funnel can be effective.

-

-

Inefficient Purification: Simple extraction may not be sufficient to obtain a highly pure product.

-

Solution 1: Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization is an excellent purification technique.[10][11] A suitable solvent system can be determined empirically, often involving a polar solvent in which the compound is soluble when hot but sparingly soluble when cold, or a binary solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[12]

-

Solution 2: Vacuum Distillation: If the product is a high-boiling liquid, vacuum distillation can be an effective method for purification.

-

Experimental Protocols

Optimized Synthesis of Octyl 2-aminobenzoate

This protocol is designed to maximize the yield and purity of the final product.

Materials:

-

2-Aminobenzoic acid (anthranilic acid)

-

1-Octanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-